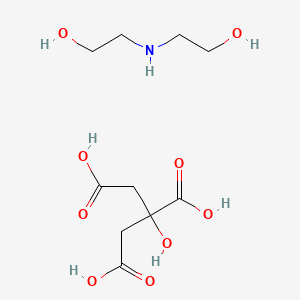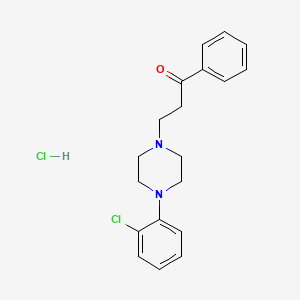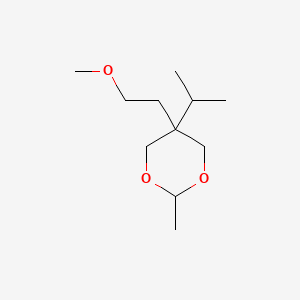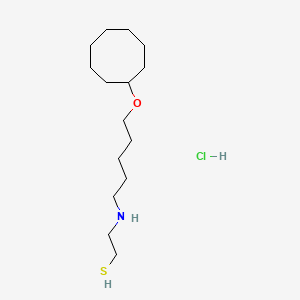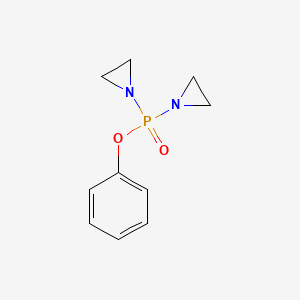
1,1,3,3,3-Pentachloro-2-(trifluoromethyl)prop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3,3-Pentachloro-2-(trifluoromethyl)prop-1-ene is a halogenated organic compound with the molecular formula C4Cl5F3. This compound is characterized by the presence of both chlorine and fluorine atoms, making it highly reactive and useful in various chemical applications. It is often used in research and industrial processes due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1,1,3,3,3-Pentachloro-2-(trifluoromethyl)prop-1-ene typically involves the chlorination of fluorinated hydrocarbons. One common method includes the reaction of 1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene with chlorine gas under controlled conditions. The reaction is exothermic and requires careful monitoring to ensure the desired product is obtained .
Industrial production methods often involve large-scale chlorination processes, where the reaction conditions are optimized for maximum yield and purity. These methods may include the use of catalysts and specific temperature and pressure conditions to facilitate the reaction.
Análisis De Reacciones Químicas
1,1,3,3,3-Pentachloro-2-(trifluoromethyl)prop-1-ene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides, resulting in the removal of chlorine atoms.
Substitution: Halogen substitution reactions are common, where chlorine atoms are replaced by other halogens or functional groups. Common reagents include halogenating agents like bromine or iodine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or acids, while reduction can produce partially dechlorinated compounds .
Aplicaciones Científicas De Investigación
1,1,3,3,3-Pentachloro-2-(trifluoromethyl)prop-1-ene has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated and chlorinated compounds.
Biology: Research involving this compound often focuses on its interactions with biological molecules and its potential use in biochemical assays.
Mecanismo De Acción
The mechanism by which 1,1,3,3,3-Pentachloro-2-(trifluoromethyl)prop-1-ene exerts its effects involves its high reactivity due to the presence of multiple halogen atoms. These atoms create a strong electrophilic center, making the compound highly reactive towards nucleophiles. The molecular targets and pathways involved in its reactions depend on the specific context, such as the type of nucleophile and the reaction conditions .
Comparación Con Compuestos Similares
1,1,3,3,3-Pentachloro-2-(trifluoromethyl)prop-1-ene can be compared with similar compounds such as:
1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene: This compound is similar in structure but contains fluorine atoms instead of chlorine, resulting in different reactivity and applications.
Perfluoroisobutene: Another related compound, known for its use in industrial applications and its high reactivity due to the presence of multiple fluorine atoms.
The uniqueness of this compound lies in its combination of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to its fully fluorinated counterparts.
Propiedades
Número CAS |
6968-13-4 |
|---|---|
Fórmula molecular |
C4Cl5F3 |
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
1,1-dichloro-3,3,3-trifluoro-2-(trichloromethyl)prop-1-ene |
InChI |
InChI=1S/C4Cl5F3/c5-2(6)1(3(7,8)9)4(10,11)12 |
Clave InChI |
JDNQVFDLKTXWBV-UHFFFAOYSA-N |
SMILES canónico |
C(=C(Cl)Cl)(C(F)(F)F)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


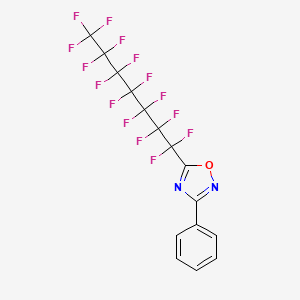
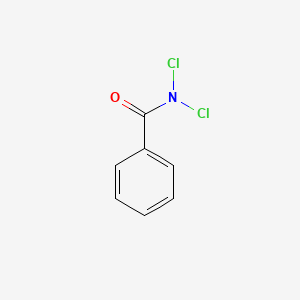

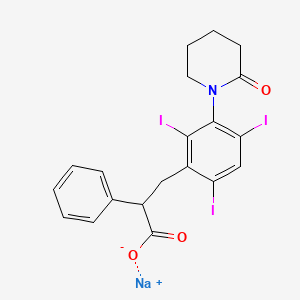

![5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B14715995.png)
